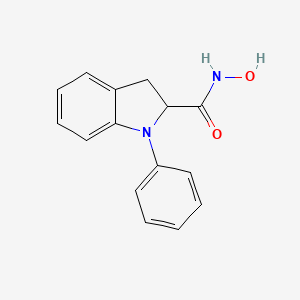
N-Hydroxy-1-phenylindoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-1-phenylindoline-2-carboxamide is a compound belonging to the class of indoline derivativesThe compound’s structure consists of an indoline ring system with a phenyl group and a carboxamide moiety, which contributes to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-phenylindoline-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-phenylindoline-2-carboxylic acid with hydroxylamine under acidic conditions to form the desired compound. The reaction typically requires the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-1-phenylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxylated or aminated derivatives .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-1-phenylindoline-2-carboxamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-Hydroxy-1-phenylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s carboxamide moiety can form hydrogen bonds with these targets, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Hydroxy-1-phenylindoline-2-carboxamide include other indoline derivatives with carboxamide moieties, such as:
- N-Hydroxy-1-phenylindoline-3-carboxamide
- N-Hydroxy-2-phenylindoline-2-carboxamide
- N-Hydroxy-3-phenylindoline-2-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern on the indoline ring, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the carboxamide moiety enhances its ability to form hydrogen bonds, contributing to its potential as an enzyme inhibitor and its diverse biological activities .
Eigenschaften
Molekularformel |
C15H14N2O2 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
N-hydroxy-1-phenyl-2,3-dihydroindole-2-carboxamide |
InChI |
InChI=1S/C15H14N2O2/c18-15(16-19)14-10-11-6-4-5-9-13(11)17(14)12-7-2-1-3-8-12/h1-9,14,19H,10H2,(H,16,18) |
InChI-Schlüssel |
FKRVZQUZSVSWKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


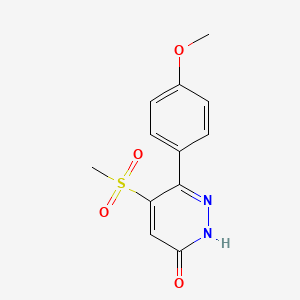
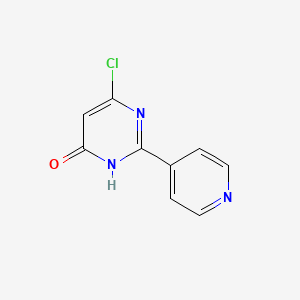

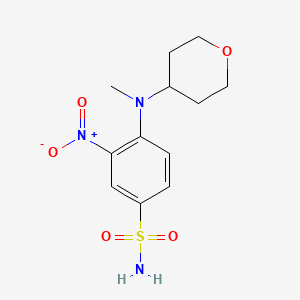
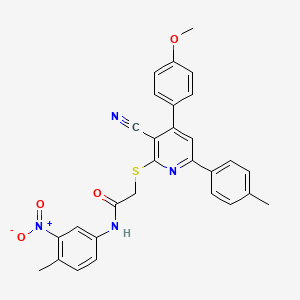
![3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15055634.png)
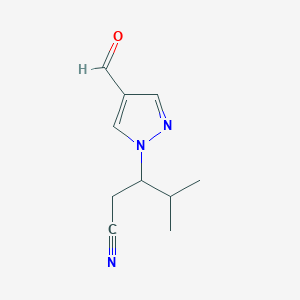
![Methyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B15055659.png)
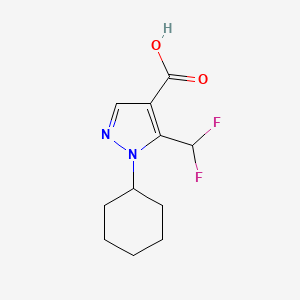
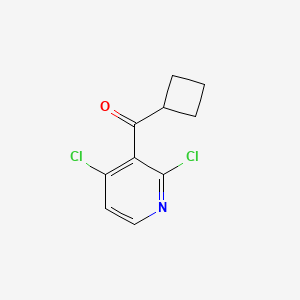
![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)
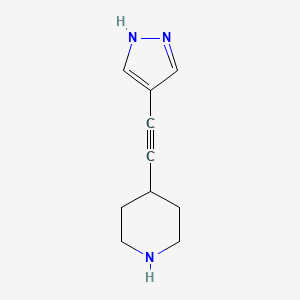
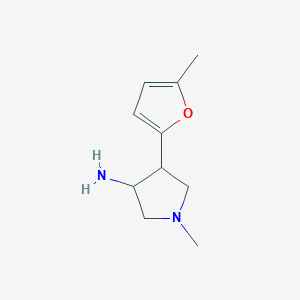
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
